molecular formula C16H15ClN4O2S B300750 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue B300750
Poids moléculaire: 362.8 g/mol
Clé InChI: YAWPILXOOQWOCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as clofarabine, is a purine nucleoside analog that is used in the treatment of various types of cancers. It was first synthesized in the late 1980s and was approved by the FDA in 2004 for the treatment of pediatric acute lymphoblastic leukemia (ALL) that has relapsed or not responded to other treatments.

Mécanisme D'action

Clofarabine is a prodrug that is converted to its active form, 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione triphosphate, inside the cell. Clofarabine triphosphate inhibits DNA synthesis by blocking the activity of ribonucleotide reductase, an enzyme that is essential for the production of deoxyribonucleotides. This leads to the accumulation of deoxyribonucleotides, which in turn leads to DNA damage and cell death.
Biochemical and Physiological Effects:
Clofarabine has been shown to have both biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. It also inhibits the activity of DNA polymerase, an enzyme that is essential for DNA replication, and induces cell cycle arrest in the S-phase, which is the phase of the cell cycle where DNA replication occurs.

Avantages Et Limitations Des Expériences En Laboratoire

Clofarabine has several advantages for lab experiments. It is a well-characterized compound that is readily available commercially. It has been extensively studied for its anticancer properties and has been shown to be effective in a variety of cancer cell lines and animal models. However, there are also limitations to its use in lab experiments. It is a cytotoxic compound that requires special handling and disposal procedures. It is also relatively expensive compared to other anticancer compounds.

Orientations Futures

There are several future directions for research on 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new analogs of 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione that have improved pharmacological properties, such as increased potency, decreased toxicity, and better bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione treatment. This could lead to the development of personalized treatment strategies for cancer patients. Finally, there is also interest in exploring the potential use of 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with other anticancer agents to improve its efficacy and reduce its toxicity.

Méthodes De Synthèse

Clofarabine is synthesized from 2-chloroadenosine, which is converted to the corresponding 2-chloroadenine. The 2-chloroadenine is then reacted with allyl bromide to form the allyl derivative. The allyl derivative is then reacted with 4-chlorothiophenol to form the corresponding sulfide. The sulfide is then oxidized to form the corresponding sulfoxide, which is then treated with potassium tert-butoxide to form the final product, 7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Applications De Recherche Scientifique

Clofarabine has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancers, including ALL, acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS). It is also being studied for its potential use in the treatment of other types of cancers, such as lymphoma, multiple myeloma, and solid tumors.

Propriétés

Nom du produit

7-allyl-8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Formule moléculaire

C16H15ClN4O2S

Poids moléculaire

362.8 g/mol

Nom IUPAC

8-(4-chlorophenyl)sulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C16H15ClN4O2S/c1-4-9-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)24-11-7-5-10(17)6-8-11/h4-8H,1,9H2,2-3H3

Clé InChI

YAWPILXOOQWOCO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=C(C=C3)Cl)CC=C

SMILES canonique

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=C(C=C3)Cl)CC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.